molecular formula C96H142N26O22 B612297 Spadin

Spadin

Cat. No.: B612297
M. Wt: 2012.3 g/mol
InChI Key: WMSPWLIEKXALQP-WSSJNERPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spadin (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

    Oxidation: Oxidative conditions can modify certain amino acid residues within the peptide.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products: The primary product of these reactions is the modified peptide, which can have altered biological activity or stability .

Scientific Research Applications

Antidepressant Properties

Spadin has been identified as a potent antagonist of the TREK-1 potassium channel, which is implicated in mood regulation and depression. Research has demonstrated several key findings regarding this compound's antidepressant effects:

  • Mechanism of Action : this compound selectively inhibits TREK-1 channels, leading to increased serotonergic transmission and neurogenesis. This mechanism was highlighted in studies showing that this compound treatment resulted in rapid antidepressant effects in mouse models, significantly faster than traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .
  • Behavioral Studies : In various behavioral tests, mice treated with this compound exhibited resistance to depressive symptoms, comparable to those lacking the TREK-1 gene. Notably, a four-day intravenous treatment with this compound led to significant increases in hippocampal neurogenesis and activation of the cAMP response element-binding protein (CREB), crucial for mood regulation .
  • Comparison with Conventional Antidepressants : Unlike SSRIs that typically require weeks to manifest effects, this compound demonstrated rapid onset within four days. Additionally, it did not produce the cardiac side effects often associated with TREK-1 inhibition, suggesting a favorable safety profile .

Neurobiological Insights

This compound’s interaction with astrocytes has been studied to understand its broader neurobiological implications:

  • Astrocytic Conductance : Research indicates that this compound can modulate astrocytic passive conductance by inhibiting TREK-1 channels. This modulation is significant for maintaining brain homeostasis and may have implications for neurodegenerative diseases .

Insecticide Development

Recently, this compound has been integrated into agricultural practices as an active ingredient in insecticides:

  • Corteva Agriscience's Innovation : Corteva launched a new insecticide formulation containing 11.7% this compound, targeting aphids specifically. The compound exhibits broad-spectrum activity and excellent residual control, making it effective even under challenging environmental conditions .
  • Unique Mode of Action : Unlike traditional insecticides, this compound operates through a novel mechanism that provides immediate control upon contact with aphids while ensuring long-lasting protection. This innovation could enhance crop yield potential significantly .

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility:

Application AreaKey Findings
Pharmacology - Rapid antidepressant effects through TREK-1 inhibition
- Enhanced neurogenesis and serotonergic activity
- Favorable safety profile compared to conventional SSRIs
Agriculture - Effective insecticide against aphids
- Broad-spectrum activity with unique mode of action

Antidepressant Efficacy

In a pivotal study conducted by Mazella et al., this compound was shown to effectively block TREK-1 activity in various neural contexts, leading to enhanced neuronal firing rates and behavioral resistance to depression in animal models . This study laid the groundwork for considering this compound as a candidate for developing new antidepressant therapies.

Agricultural Impact

Corteva's introduction of this compound-based insecticides represents a significant advancement in pest management strategies within agriculture, aiming to protect crops from aphid infestations while minimizing environmental impact through targeted action .

Mechanism of Action

Spadin exerts its effects by selectively antagonizing the activation of TREK-1 channels. TREK-1 channels are involved in regulating neuronal, cardiac, and smooth muscle physiology. This compound binds to these channels and inhibits their activity, which is believed to contribute to its antidepressant effects. The exact molecular targets and pathways involved include the modulation of potassium ion conductance and the regulation of cell membrane potential .

Comparison with Similar Compounds

    Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

    TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

    D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

Biological Activity

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Activity Description
TREK-1 Inhibition Blocks TREK-1 channel activity, leading to altered neuronal excitability .
Antidepressant Effects Induces resistance to depression-like behaviors in animal models .
Neurogenesis Promotes hippocampal neurogenesis, a key feature of many effective antidepressants .
Serotonergic Transmission Enhances serotonin neuron firing rates, suggesting improved mood regulation .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to investigate Spadin's mechanism of action in neurobiological studies?

this compound's biological activity is typically studied using in vitro assays (e.g., TREK-1 channel inhibition via patch-clamp electrophysiology) and in vivo rodent models of depression or neurogenesis. Key techniques include immunoblotting for protein expression analysis, ELISA for serum biomarker quantification, and behavioral assays (e.g., forced swim test) to assess antidepressant-like effects. Methodological rigor requires validation of this compound purity via HPLC and dose-response curve optimization .

Q. How do researchers validate the specificity of this compound in modulating TREK-1 channels versus off-target effects?

Specificity is confirmed through competitive binding assays, CRISPR/Cas9-mediated TREK-1 knockout models, and comparative studies with TREK-1-negative cell lines. Negative controls include scrambled peptide analogs and parallel experiments with unrelated ion channel inhibitors. Data must demonstrate statistical significance (p < 0.05) across replicates to rule out non-specific interactions .

Q. What are the primary animal models used to study this compound's effects on hippocampal neurogenesis?

Murine models (e.g., C57BL/6 mice) subjected to chronic stress protocols or serotonin depletion are standard. Neurogenesis is quantified via BrdU labeling of hippocampal progenitor cells, followed by immunohistochemical analysis of neuronal markers (e.g., DCX, NeuN). X-irradiation of the hippocampal region serves as a control to isolate neurogenesis-dependent effects .

Advanced Research Questions

Q. How can conflicting data on this compound's antidepressant efficacy across studies be reconciled methodologically?

Contradictions often arise from variability in administration routes (intraperitoneal vs. intracerebroventricular), dosing schedules, or animal strain susceptibility. A meta-analysis approach with standardized inclusion criteria (e.g., consistent stress induction protocols, sample size ≥10 per group) is recommended. Sensitivity analyses should assess confounding variables like age and baseline neurogenesis rates .

Q. What strategies are employed to isolate this compound's direct neurogenic effects from secondary mechanisms (e.g., BDNF signaling)?

Dual inhibition experiments using BDNF-neutralizing antibodies or TrkB receptor antagonists in combination with this compound administration can disentangle primary and secondary pathways. Transcriptomic profiling (RNA-seq) of hippocampal tissue post-treatment further identifies this compound-specific gene expression patterns versus BDNF-mediated cascades .

Q. How should researchers design longitudinal studies to evaluate this compound's long-term neuroprotective effects?

Longitudinal designs require staggered time points (e.g., 2-, 4-, and 8-week post-treatment intervals) to track neurogenesis dynamics. Advanced imaging techniques (e.g., two-photon microscopy) enable real-time visualization of dendritic spine formation. Statistical power is enhanced through mixed-effects models to account for individual variability .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing this compound's dose-dependent effects on TREK-1 inhibition?

Non-linear regression models (e.g., sigmoidal dose-response curves) with Hill slope coefficients are standard. For multi-group comparisons (e.g., this compound vs. fluoxetine), ANOVA with post-hoc Tukey tests minimizes Type I errors. Reproducibility requires open-access sharing of raw electrophysiological data and code for analysis pipelines .

Q. How can researchers address batch variability in this compound synthesis across independent labs?

Inter-laboratory reproducibility is improved by adhering to peptide synthesis protocols (e.g., solid-phase Fmoc chemistry) with mass spectrometry validation. Collaborative ring trials using shared batches of this compound and standardized assay conditions (e.g., pH, temperature) reduce technical variability .

Q. Ethical and Reporting Standards

Q. What ethical considerations are critical when using this compound in preclinical depression models?

Compliance with ARRIVE guidelines ensures humane endpoints (e.g., maximum tolerable stress duration) and transparent reporting of adverse events. Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with explicit justification for sample sizes to minimize unnecessary animal use .

Q. How should negative results from this compound trials be documented to avoid publication bias?

Negative findings must be reported in registries like ClinicalTrials.gov or preclinical repositories (e.g., Open Science Framework). Detailed methods sections should include raw data appendices and power calculations to distinguish true negatives from underpowered studies .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWLIEKXALQP-WSSJNERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2012.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.